molecular formula C8H20ClNO B085895 Triethylcholine chloride CAS No. 152-22-7

Triethylcholine chloride

Cat. No. B085895
CAS RN: 152-22-7
M. Wt: 181.7 g/mol
InChI Key: HABNQJVSCNCEQV-UHFFFAOYSA-M
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Description

Synthesis Analysis

Triethylcholine chloride's synthesis might relate to methodologies used for similar compounds. For example, ionic liquid triethylamine-bonded sulfonic acid {[Et₃N–SO₃H]Cl}, serves as a catalyst for organic transformations, suggesting potential pathways for synthesizing related structures (Zare et al., 2012).

Molecular Structure Analysis

While specific data on triethylcholine chloride is scarce, studies on similar structures like trimethyltin(IV) chloride can provide insights into the potential molecular structure, highlighting the importance of analyzing bond lengths, angles, and molecular geometry for understanding the compound's physical and chemical behavior (Lefferts et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving compounds like triethylamine-bonded sulfonic acid indicate possible reactivity patterns that could be relevant for triethylcholine chloride. These reactions often involve multi-component processes under various conditions, providing a framework for understanding how triethylcholine chloride might react under different chemical scenarios (Zare et al., 2012).

Physical Properties Analysis

While specific studies on triethylcholine chloride's physical properties are lacking, related compounds provide a basis for understanding. For instance, the study of trimethyltin(IV) chloride offers insights into how temperature can affect molecular dimensions and intermolecular interactions, which could be analogous to the physical properties of triethylcholine chloride (Lefferts et al., 1982).

Scientific Research Applications

Extraction of Phenolic Compounds

  • Field : Biomass Conversion and Biorefinery
  • Application : Choline chloride-based deep eutectic solvents (Ch-DESs) are used for the extraction of phenolic compounds from bioresources .
  • Method : Ch-DESs are considered potential alternatives to conventional solvents in phenolic compound extraction . Numerous innovative studies have centered on phenolic compound extraction using Ch-DESs and process variable optimization .
  • Results : The use of Ch-DESs has shown promising results in the extraction of phenolic compounds, which are important in pharmaceutical, food, nutraceutical, and cosmetic production .

Tribological Applications

  • Field : Tribology
  • Application : Choline chloride-based deep eutectic solvents (Ch-DESs) are used as lubricants .
  • Method : Choline chloride (ChCl) DESs were synthesized via hydrogen-bonding networks of urea and thiourea as the hydrogen bond donors (HBDs). These DESs displayed good lubrication between steel/steel tribo-pairs .
  • Results : The friction coefficient and wear rate of ChCl-thiourea DES were significantly lower than those of ChCl-urea DES for GCr15/45 steel tribo-pairs .

Safety And Hazards

Triethylcholine chloride can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . High doses may result in death from respiratory failure, particularly after exercise .

Future Directions

While specific future directions for Triethylcholine chloride are not mentioned in the retrieved papers, the field of desalination membranes, which involves the use of similar compounds, is a promising area of research .

properties

IUPAC Name

triethyl(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNQJVSCNCEQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-61-4 (Parent)
Record name Triethylcholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227
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DSSTOX Substance ID

DTXSID20934393
Record name N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride
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Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylcholine chloride

CAS RN

152-22-7
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-22-7
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Record name Triethylcholine chloride
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Record name 152-22-7
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Record name N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride
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Record name Triethyl(2-hydroxyethyl)ammonium chloride
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Record name TRIETHYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
WC Bowman, MJ Rand - British Journal of Pharmacology and …, 1961 - Wiley Online Library
… The LD50's of triethylcholine chloride and of triethylcholine iodide administered intravenously, subcutaneously and orally to mice are given in Table 1. The LD50 and the 95% …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
G Bull, BA Hemsworth - British Journal of Pharmacology and …, 1965 - ncbi.nlm.nih.gov
… Inhibition (%) produced by triethylcholine chloride added … Acetylcholine Inhibition (%) produced by triethylcholine chloride added synthesized Preparation …
Number of citations: 27 www.ncbi.nlm.nih.gov
WC Bowman, MJ Rand - British Journal of Pharmacology, 1997 - europepmc.org
… The LD50's of triethylcholine chloride and of triethylcholine iodide administered … increased the LD50 of subcutaneous injections of triethylcholine chloride approximately 7-fold. We were …
Number of citations: 2 europepmc.org
WC Bowman, BA Hemsworth - British Journal of Pharmacology …, 1965 - ncbi.nlm.nih.gov
… Triethylcholine chloride, in a concentration of 250 to 300 pg/ml., caused an initial slight … of triethylcholine chloride and at Ch, 75 jg/ml. of choline chloride were added to each bath. …
Number of citations: 60 www.ncbi.nlm.nih.gov
WC Bowman, BA Hemsworth… - Journal of Pharmacy and …, 1962 - academic.oup.com
… Triethylcholine chloride (1 5 mg./kg.) was injected intravenously into each of 5 conscious rabbits. Every 5 min. after injection the rightingreflex was tested up to 20 times in rapid …
Number of citations: 6 academic.oup.com
E Badger - Journal of Biological Chemistry, 1944 - Elsevier
… du Vigneaud for the diethylmethyl-B,-ydihydroxypropylammonium chloride, a, cudimethylcholine chloride, triethylcholine chloride, and …
Number of citations: 44 www.sciencedirect.com
N Delihas, E Evans - Nature, 1963 - nature.com
A CHARACTERIZATION of nucleotide sequence in ribonucleic acids (RNAs) in tumours would be of importance to the understanding of the structure of these molecules in neoplastic …
Number of citations: 3 www.nature.com
DB Beleslin, R Samardžić - Psychopharmacology, 1979 - Springer
… The compounds used were: carbachol chloride, (• muscarine chloride, eserine sulphate, neostigmine methylsulphate, hemicholinium-3, triethylcholine chloride and choline chloride. All …
Number of citations: 12 link.springer.com
T Kažić - Pharmacology, 1971 - karger.com
Triethylcholine was invariably found to depress acetylcholine (ACh) release from isolated guinea pig ileum exposed to increased intraluminal pressure Two components of the …
Number of citations: 4 karger.com
DJ Boullin - British Journal of Pharmacology and …, 1963 - Wiley Online Library
… Triethylcholine chloride, acetylcholine chloride and choline chloride were used. Weights of triethylcholine and choline refer to the salt, weights of acetylcholine to the base. …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com

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